
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole is a chemical compound characterized by the presence of a dinitrophenyl group attached to an oxazole ring
Preparation Methods
The synthesis of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dinitroaniline with an appropriate oxazole precursor under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base, facilitating the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, leading to the formation of amine derivatives.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, often resulting in the formation of substituted phenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The oxazole ring provides structural stability and contributes to the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dinitrophenyl)-4,5-dihydro-1,3-oxazole include:
2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole: Differing by the position and number of nitro groups, this compound exhibits distinct reactivity and applications.
2-(3,5-Dinitrophenyl)-1H-imidazole: Featuring an imidazole ring instead of an oxazole ring, this compound has unique properties and uses in various fields
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
80640-90-0 |
|---|---|
Molecular Formula |
C9H7N3O5 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H7N3O5/c13-11(14)7-3-6(9-10-1-2-17-9)4-8(5-7)12(15)16/h3-5H,1-2H2 |
InChI Key |
XOKOOTOMAHQURM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


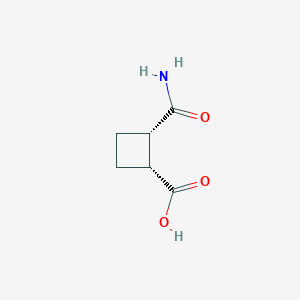
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
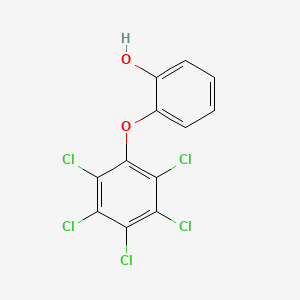
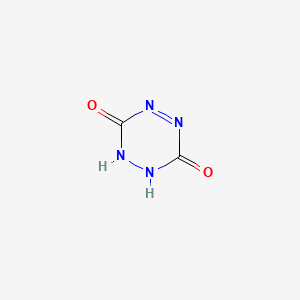
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
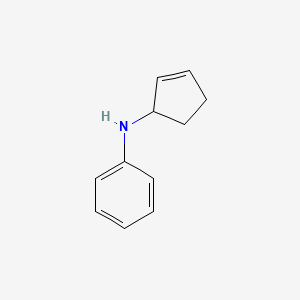

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
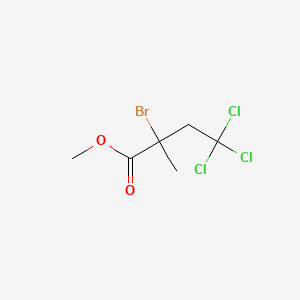
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
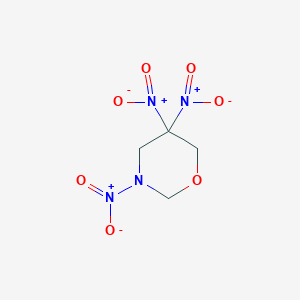
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
